N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
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Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability.Safety And Hazards
This involves understanding the toxicity of the compound, its environmental impact, and precautions needed for its handling and disposal.
Future Directions
This could involve potential applications of the compound, further reactions it could undergo, or ways to improve its synthesis.
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3OS/c1-17(2)8-4-7-15-13-16-11-10(18-3)6-5-9(14)12(11)19-13/h5-6H,4,7-8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPXGELTFKTOFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(C=CC(=C2S1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine |
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